(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
Beschreibung
BenchChem offers high-quality (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S2/c19-18(20,21)12-5-1-2-6-13(12)22-15(24)7-8-23-16(25)14(28-17(23)27)10-11-4-3-9-26-11/h1-6,9-10H,7-8H2,(H,22,24)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMLAXOCZHJQA-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of thiazolidinone derivatives typically involves the condensation of isothiocyanates with appropriate aldehydes or ketones. The specific compound features a furan moiety, which is known to enhance biological activity through various mechanisms. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of the molecule.
Anticancer Activity
-
Mechanism of Action :
- Thiazolidinones have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. The presence of the furan ring enhances interaction with cellular targets, potentially increasing cytotoxicity against tumor cells.
-
In Vitro Studies :
- Research indicates that compounds similar to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide exhibit significant antiproliferative effects. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 7.0 to 20.3 µM against various human cancer cell lines such as A549 and HepG2 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide | A549 | 15.0 |
| Similar Derivative | PC-3 | 10.0 |
| Similar Derivative | HepG2 | 12.5 |
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. Compounds with structural similarities have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- In Vitro Testing :
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16 |
| E. coli | 32 |
Case Studies
-
Cytotoxicity Evaluation :
- In a study comparing various thiazolidinone derivatives, it was found that modifications at the C-terminal significantly influenced cytotoxicity profiles across different cancer cell lines . The compound's ability to induce apoptosis was confirmed through MTT assays, demonstrating its potential as an anticancer agent.
-
Molecular Docking Studies :
- Molecular docking simulations have suggested that this compound interacts favorably with key proteins involved in cancer progression, including DDX3 helicase, a known target for anticancer drugs . Binding affinities were calculated using computational methods, supporting the hypothesis that this compound could inhibit critical pathways in cancer cells.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Key Findings:
- Cytotoxic Effects : The compound has shown cytotoxic effects on human leukemia cell lines with IC50 values indicating effective inhibition of cell proliferation. For example, derivatives similar to this compound have been reported to exhibit antiproliferative activity against cancer cells such as HepG2 (liver cancer) and MCF7 (breast cancer) with IC50 values ranging from 5.1 to 22.08 µM .
- Mechanism of Action : The mechanism involves the activation of caspases leading to programmed cell death. Flow cytometric analysis has confirmed the induction of apoptosis in treated cells .
- Case Studies : In one study, the compound was tested against multiple cancer cell lines, demonstrating percent growth inhibitions (PGIs) of over 70% in several cases, highlighting its potential as a lead compound for further development in anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Research Insights:
- Broad-Spectrum Activity : Studies indicate that the compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The interaction of the thioxothiazolidinone core with bacterial enzymes may disrupt essential cellular processes, leading to bacterial death .
- Comparative Studies : When compared to similar compounds, this compound demonstrated superior activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
